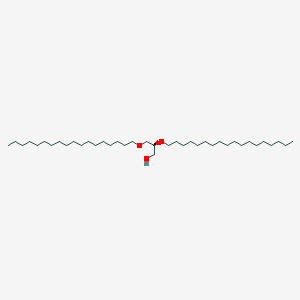

![molecular formula C17H17N3O4S2 B054162 4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide CAS No. 120181-24-0](/img/structure/B54162.png)

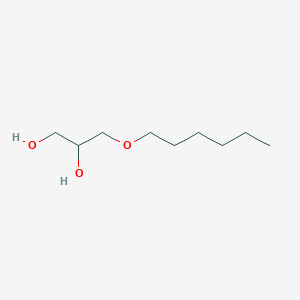

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide, also known as Pifithrin-μ (PFT-μ), is a small molecule inhibitor that has been widely used in scientific research. It is known to inhibit the activity of p53, a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing cancer development. PFT-μ has been found to have a variety of applications in scientific research, including cancer research, neurobiology, and immunology.

Mecanismo De Acción

PFT-μ exerts its inhibitory effect on p53 by binding to the p53 protein and preventing it from binding to DNA and activating downstream genes. This inhibition of p53 activity can lead to a variety of cellular effects, depending on the context and the cell type. In cancer cells, inhibition of p53 by PFT-μ can lead to cell cycle arrest, apoptosis, and decreased tumor growth. In neuronal cells, inhibition of p53 by PFT-μ can protect against cell death induced by various stresses. In immune cells, inhibition of p53 by PFT-μ can lead to altered cytokine production and immune response.

Biochemical and Physiological Effects:

PFT-μ has been found to have a variety of biochemical and physiological effects in different cell types and contexts. In cancer cells, PFT-μ has been found to induce cell cycle arrest and apoptosis, as well as to sensitize cells to chemotherapy and radiation therapy. In neuronal cells, PFT-μ has been found to protect against cell death induced by oxidative stress, ischemia, and other insults. In immune cells, PFT-μ has been found to modulate cytokine production and immune response, potentially leading to therapeutic applications in immune-related diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using PFT-μ in lab experiments include its specificity for p53 inhibition, its small size and ease of use, and its ability to modulate p53 activity in a reversible manner. However, there are also some limitations to using PFT-μ, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.

Direcciones Futuras

There are many potential future directions for research involving PFT-μ. One area of interest is the development of new derivatives of PFT-μ with improved solubility and specificity for p53 inhibition. Another area of interest is the investigation of the role of p53 in various disease states, including neurodegenerative diseases, autoimmune diseases, and infectious diseases. Additionally, the use of PFT-μ in combination with other anticancer drugs or immunomodulatory agents may have synergistic effects and improve therapeutic outcomes. Overall, PFT-μ is a valuable tool in scientific research and has the potential to lead to new insights and therapies in a variety of fields.

Métodos De Síntesis

The synthesis of PFT-μ involves several steps, including the reaction of 2-aminobenzothiazole with methyl acrylate to form a Michael adduct, which is then reacted with sulfamide to form the sulfamoyl intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, PFT-μ. The synthesis of PFT-μ has been described in detail in several scientific publications.

Aplicaciones Científicas De Investigación

PFT-μ has been extensively used in scientific research as a tool to study the role of p53 in various biological processes. It has been found to be particularly useful in cancer research, where it has been used to investigate the mechanisms of p53-mediated tumor suppression and to screen for potential anticancer drugs. PFT-μ has also been used in neurobiology research to study the role of p53 in neuronal cell death and in immunology research to investigate the role of p53 in the immune response.

Propiedades

Número CAS |

120181-24-0 |

|---|---|

Nombre del producto |

4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide |

Fórmula molecular |

C17H17N3O4S2 |

Peso molecular |

391.5 g/mol |

Nombre IUPAC |

4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide |

InChI |

InChI=1S/C17H17N3O4S2/c1-8-9(2)14(21)10(3)15-13(8)19-17(25-15)20-26(23,24)12-6-4-11(5-7-12)16(18)22/h4-7,21H,1-3H3,(H2,18,22)(H,19,20) |

Clave InChI |

BSBLARRULGFOPL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)N)C)O)C |

SMILES canónico |

CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)N)C)O)C |

Sinónimos |

Benzamide, 4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]sulfonyl]- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B54109.png)